molecular formula C13H13NO5S2 B2852914 Methyl 3-{4-[(methylsulfonyl)amino]phenoxy}-2-thiophenecarboxylate CAS No. 900015-18-1

Methyl 3-{4-[(methylsulfonyl)amino]phenoxy}-2-thiophenecarboxylate

Cat. No. B2852914
CAS RN: 900015-18-1
M. Wt: 327.37
InChI Key: WGBKOIAWLMQOEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 3-{4-[(methylsulfonyl)amino]phenoxy}-2-thiophenecarboxylate” is a chemical compound with the molecular formula C13H13NO5S2. It has an average mass of 327.376 Da and a monoisotopic mass of 327.023499 Da .

Mechanism of Action

MSAP exerts its pharmacological effects by inhibiting the activity of various enzymes, including cyclooxygenase (COX), lipoxygenase (LOX), and aldose reductase (AR). These enzymes play a crucial role in the inflammatory response, cancer cell proliferation, and diabetic complications. By inhibiting their activity, MSAP can reduce inflammation, inhibit cancer cell growth, and prevent diabetic complications.
Biochemical and Physiological Effects:
MSAP has been shown to have a range of biochemical and physiological effects, including reducing the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), inhibiting the proliferation of cancer cells, and preventing the development of diabetic complications, such as neuropathy and nephropathy.

Advantages and Limitations for Lab Experiments

MSAP has several advantages for lab experiments, including its high purity, stability, and low toxicity. However, its synthesis method is complex and requires specialized equipment and expertise, which can limit its availability and use in some labs.

Future Directions

There are several future directions for MSAP research, including:
1. Developing more efficient and cost-effective synthesis methods to increase its availability for research and potential therapeutic use.
2. Investigating its potential as a therapeutic agent for other diseases, such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
3. Studying its mechanism of action in more detail to identify potential targets for drug development.
4. Conducting clinical trials to evaluate its safety and efficacy in humans.
Conclusion:
In conclusion, MSAP is a chemical compound that has shown potential as an anti-inflammatory, anti-cancer, and anti-diabetic agent. Its synthesis method is complex, but its high purity, stability, and low toxicity make it a valuable tool for scientific research. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.

Synthesis Methods

The synthesis of MSAP involves the reaction of 2-thiophenecarboxylic acid with methyl 4-aminophenyl sulfone in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The reaction yields MSAP as a white crystalline solid with a purity of over 95%.

Scientific Research Applications

MSAP has been studied extensively in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has shown potential as an anti-inflammatory, anti-cancer, and anti-diabetic agent. MSAP has also been used as a building block for the synthesis of other compounds with potential therapeutic applications.

properties

IUPAC Name

methyl 3-[4-(methanesulfonamido)phenoxy]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO5S2/c1-18-13(15)12-11(7-8-20-12)19-10-5-3-9(4-6-10)14-21(2,16)17/h3-8,14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGBKOIAWLMQOEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)OC2=CC=C(C=C2)NS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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